

An In-depth Technical Guide to GW501516 (Cardarine)

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Compound of Interest

Compound Name:	2,6-Dibromo-4-nitropyridine oxide
CAS No.:	98027-81-7
Cat. No.:	B1337347

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A Note on Chemical Identification: The initial query for CAS number 98027-81-7 identifies 2,6-dibromo-4-nitro-pyridine 1-oxide, a chemical intermediate. However, the scope and depth of the requested guide strongly suggest an interest in the well-documented research chemical GW501516, also known as Cardarine, which has a CAS number of 317318-70-0. This guide will focus on GW501516 to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Potent Modulator of Metabolism with a Complex History

GW501516, commonly referred to as Cardarine or Endurobol, is a potent and selective peroxisome proliferator-activated receptor delta (PPAR δ) agonist.^{[1][2][3][4][5]} It was initially developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals with the therapeutic goal of treating metabolic and cardiovascular diseases like hyperlipidemia, obesity, and diabetes.^{[2][3][5][6][7]} Preclinical studies demonstrated its remarkable ability to switch cellular energy preference from glucose to fatty acids, leading to significant improvements in lipid profiles and endurance.^{[1][2][3]} However, its development was halted in 2007 when animal studies revealed a rapid development of cancerous tumors in

multiple organs, raising significant safety concerns.[3][7][8] Despite its abandonment in clinical development and being banned by the World Anti-Doping Agency (WADA), GW501516 remains a subject of interest in metabolic research and is illicitly used for its performance-enhancing effects.[4][7]

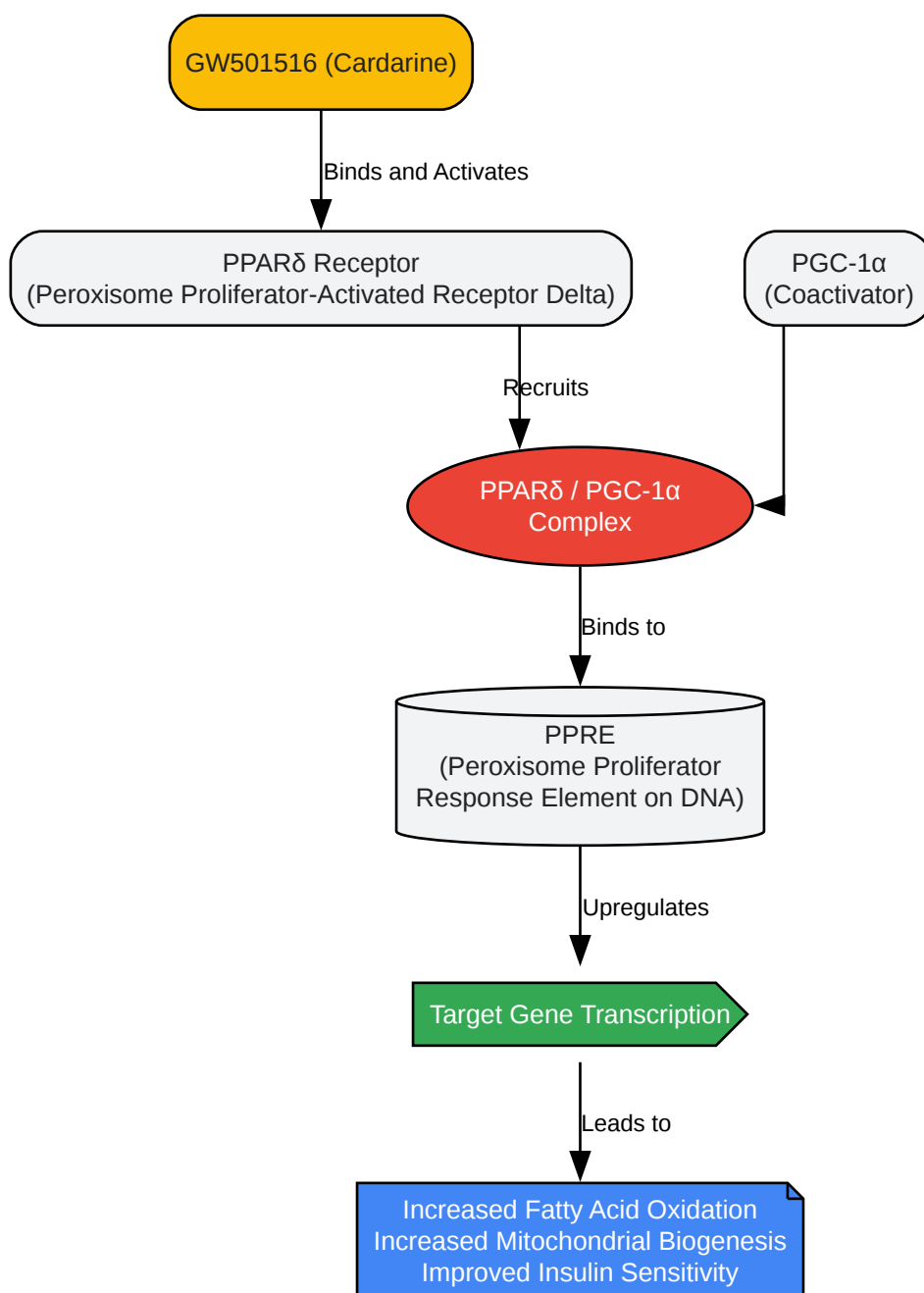
Physicochemical Properties of GW501516

A clear understanding of the physicochemical properties of GW501516 is fundamental for its handling, formulation, and interpretation in experimental settings.

Property	Value
IUPAC Name	{2-methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methyl]sulfanyl]-2-methylphenoxy}acetic acid
CAS Number	317318-70-0
Molecular Formula	C ₂₁ H ₁₈ F ₃ NO ₃ S ₂
Molar Mass	453.49 g·mol ⁻¹

Mechanism of Action: The PPAR δ Signaling Pathway

GW501516 exerts its biological effects by acting as a selective agonist for the PPAR δ receptor.[1][2][3] It exhibits high affinity and potency for PPAR δ , with over 1,000-fold selectivity compared to PPAR α and PPAR γ . [2] Upon binding, GW501516 triggers a conformational change in the PPAR δ receptor, leading to the recruitment of the coactivator PGC-1 α . [1][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure. [1][2][3] The net effect is a metabolic shift in skeletal muscle, liver, and adipose tissue, favoring the burning of fats for energy over carbohydrates. [1][7]



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Caption: Mechanism of action of GW501516 via PPAR δ activation.

Research Applications and Experimental Protocols

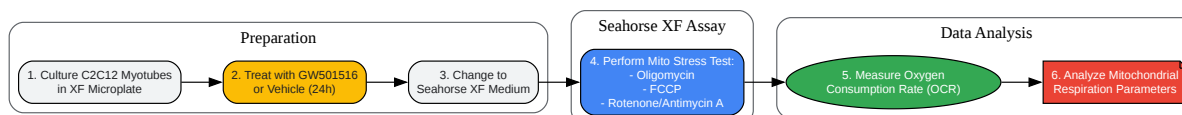
Despite its safety concerns, GW501516 remains a valuable tool in research to explore the roles of PPAR δ in metabolic regulation.

Investigating Metabolic Reprogramming in vitro

A common application of GW501516 is to induce a shift towards fatty acid oxidation in cultured cells, such as myotubes or hepatocytes.

Experimental Protocol: Seahorse XF Analyzer for Cellular Respiration

- **Cell Culture:** Plate C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate into myotubes.
- **Compound Treatment:** Treat the myotubes with varying concentrations of GW501516 (e.g., 0.1, 1, 10 μ M) or a vehicle control (e.g., DMSO) for 24 hours.
- **Assay Preparation:** On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine.
- **Mito Stress Test:** Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- **Data Analysis:** Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. An increase in these parameters upon GW501516 treatment would indicate an enhancement of mitochondrial function and a shift towards oxidative metabolism.



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